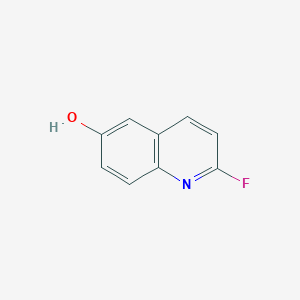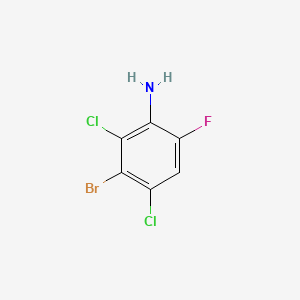
3-Bromo-2,4-dichloro-6-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4-dichloro-6-fluoroaniline is an aromatic amine derivative characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-6-fluoroaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4-dichloro-6-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: It can be used in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Halogenating Agents: Bromine, chlorine, and fluorine sources such as N-bromosuccinimide (NBS), chlorine gas, and Selectfluor.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Substituted Anilines: Products with different functional groups replacing the halogens.
Biaryl Compounds: Formed through coupling reactions, useful in pharmaceuticals and materials science.
Applications De Recherche Scientifique
3-Bromo-2,4-dichloro-6-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its role in drug discovery and development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4-dichloro-6-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloro-6-fluoroaniline
- 4-Bromo-2-fluoroaniline
- 3-Bromo-2,4-difluoroaniline
- 2-Bromo-4,5-difluorophenol
Uniqueness
3-Bromo-2,4-dichloro-6-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C6H3BrCl2FN |
|---|---|
Poids moléculaire |
258.90 g/mol |
Nom IUPAC |
3-bromo-2,4-dichloro-6-fluoroaniline |
InChI |
InChI=1S/C6H3BrCl2FN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2 |
Clé InChI |
JGEGYYJZCLFLGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Br)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride](/img/structure/B13497621.png)
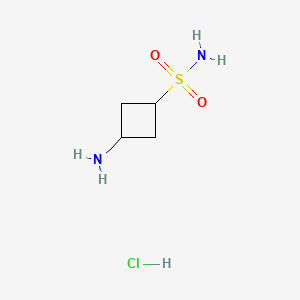
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
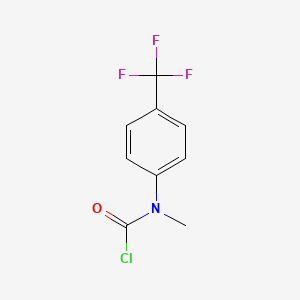

![N-[4-({[2-(3-chlorophenyl)propyl]amino}methyl)phenyl]acetamide hydrochloride](/img/structure/B13497650.png)
![rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis](/img/structure/B13497661.png)
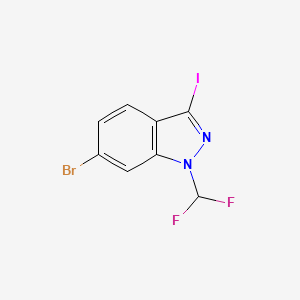
![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)
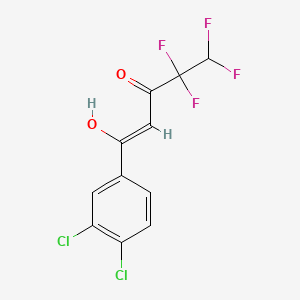
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13497685.png)
